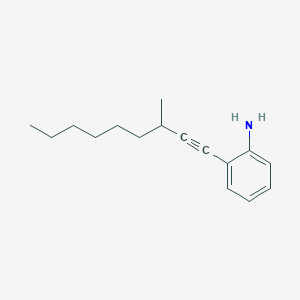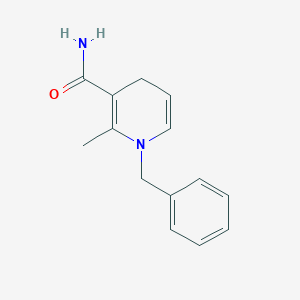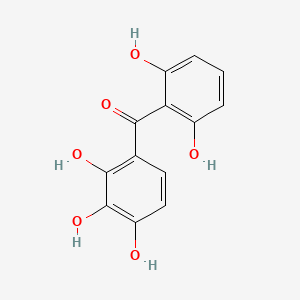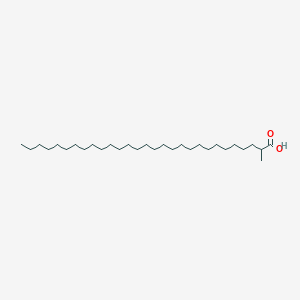
2-(3-Methylnon-1-YN-1-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylnon-1-YN-1-YL)aniline is an organic compound characterized by the presence of an aniline group attached to a non-1-yn-1-yl chain with a methyl substituent at the third position. This compound is part of the broader class of aniline derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnon-1-YN-1-YL)aniline typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the non-1-yn-1-yl chain. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Methyl Substitution: The methyl group is introduced at the third position of the non-1-yn-1-yl chain through a Friedel-Crafts alkylation reaction, using a methyl halide and a Lewis acid catalyst.
Aniline Attachment: The final step involves the attachment of the aniline group to the non-1-yn-1-yl chain. This can be done through a nucleophilic aromatic substitution reaction, where the aniline reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylnon-1-YN-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, and the aniline group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Alkenes, alkanes, or amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3-Methylnon-1-YN-1-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(3-Methylnon-1-YN-1-YL)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the aniline group allows for hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, which lacks the non-1-yn-1-yl chain and methyl substituent.
N-Methylaniline: Similar structure but with a methyl group directly attached to the nitrogen atom.
3-Methylaniline: Aniline derivative with a methyl group at the third position of the benzene ring.
Uniqueness
2-(3-Methylnon-1-YN-1-YL)aniline is unique due to the presence of both the non-1-yn-1-yl chain and the methyl substituent, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
116491-52-2 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
2-(3-methylnon-1-ynyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-4-5-6-9-14(2)12-13-15-10-7-8-11-16(15)17/h7-8,10-11,14H,3-6,9,17H2,1-2H3 |
Clé InChI |
ACADKDXRQNQUOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C#CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)


![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)








